Cas no 898764-49-3 ([4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)
![[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone structure](https://ja.kuujia.com/scimg/cas/898764-49-3x500.png)
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone 化学的及び物理的性質
名前と識別子
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- [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
- 4-(3-PYRROLINOMETHYL)-4'-TRIFLUOROMETHYLBENZOPHENONE
- 4-(3-Pyrrolinomethyl)-4'-trifluoromethyl-benzophenone
- DTXSID70643044
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
- {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
- MFCD03841870
- 898764-49-3
- 1-({4-[4-(trifluoromethyl)benzoyl]phenyl}methyl)-2,5-dihydro-1H-pyrrole
- AKOS016020082
-
- MDL: MFCD03841870
- インチ: InChI=1S/C19H16F3NO/c20-19(21,22)17-9-7-16(8-10-17)18(24)15-5-3-14(4-6-15)13-23-11-1-2-12-23/h1-10H,11-13H2
- InChIKey: DRGQOBWSGTUXAQ-UHFFFAOYSA-N
- SMILES: C1=CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
計算された属性
- 精确分子量: 331.11800
- 同位素质量: 331.11839862g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 450
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31000
- LogP: 4.24610
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 204632-1g |
4-(3-pyrrolinomethyl)-4'-trifluoromethylbenzophenone |
898764-49-3 | 97% | 1g |
£540.00 | 2022-03-01 | |
abcr | AB364658-1 g |
4-(3-Pyrrolinomethyl)-4'-trifluoromethylbenzophenone, 97%; . |
898764-49-3 | 97% | 1 g |
€932.90 | 2023-07-19 | |
abcr | AB364658-2g |
4-(3-Pyrrolinomethyl)-4'-trifluoromethylbenzophenone, 97%; . |
898764-49-3 | 97% | 2g |
€1677.00 | 2025-02-19 | |
Crysdot LLC | CD11023909-1g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone |
898764-49-3 | 95+% | 1g |
$433 | 2024-07-19 | |
Chemenu | CM297790-1g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone |
898764-49-3 | 95% | 1g |
$*** | 2023-05-29 | |
Fluorochem | 204632-5g |
4-(3-pyrrolinomethyl)-4'-trifluoromethylbenzophenone |
898764-49-3 | 97% | 5g |
£2025.00 | 2022-03-01 | |
abcr | AB364658-1g |
4-(3-Pyrrolinomethyl)-4'-trifluoromethylbenzophenone, 97%; . |
898764-49-3 | 97% | 1g |
€932.90 | 2025-02-19 | |
Ambeed | A519830-1g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone |
898764-49-3 | 95+% | 1g |
$437.0 | 2024-04-16 | |
A2B Chem LLC | AH89462-2g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone |
898764-49-3 | 97% | 2g |
$1169.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633550-1g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone |
898764-49-3 | 98% | 1g |
¥7728.00 | 2024-04-26 |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanoneに関する追加情報
Compound CAS No. 898764-49-3: A Comprehensive Overview
The compound with CAS No. 898764-49-3, also known as [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and functionalities.
Structural Analysis
The molecular structure of [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone is characterized by a ketone functional group bridging two aromatic rings. One of the aromatic rings is substituted with a 2,5-dihydropyrrol-1-ylmethyl group, while the other bears a trifluoromethyl substituent. The dihydropyrrole ring introduces a degree of flexibility and potential for hydrogen bonding, which can influence the compound's solubility and bioavailability. The trifluoromethyl group, on the other hand, imparts electronic effects that can modulate the molecule's reactivity and stability.
Recent studies have utilized advanced computational techniques, such as density functional theory (DFT), to analyze the electronic distribution and conformational preferences of this compound. These studies have revealed that the dihydropyrrole ring adopts a chair-like conformation in most cases, which minimizes steric hindrance and maximizes conjugation within the molecule. The trifluoromethyl group has been shown to exhibit strong electron-withdrawing effects, which can enhance the electrophilicity of the ketone carbonyl group.
Synthesis and Characterization
The synthesis of [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. A common approach includes the Friedel-Crafts acylation of an aromatic ring followed by nucleophilic substitution or coupling reactions to introduce the dihydropyrrole moiety. Recent advancements in catalytic systems have enabled higher yields and improved selectivity in these reactions.
Spectroscopic characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy have been employed to confirm the identity and purity of the compound. High-resolution mass spectrometry has been particularly useful in determining the exact molecular formula and confirming the absence of impurities.
Biological Activity and Applications
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone has demonstrated promising biological activity in recent studies. Preclinical experiments have shown that this compound exhibits potent inhibitory effects against various kinases, making it a potential candidate for anti-cancer drug development. The trifluoromethyl group has been implicated in enhancing the compound's ability to penetrate cellular membranes, thereby improving its bioavailability.
In addition to its pharmacological applications, this compound has also shown potential in material science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on optimizing its stability under thermal and photochemical conditions to enhance its suitability for these applications.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding its environmental impact is crucial. Studies have shown that [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone undergoes biodegradation under specific environmental conditions. However, further research is needed to fully assess its long-term ecological effects.
Safety considerations are also paramount when handling this compound. While it does not fall under the category of hazardous chemicals or controlled substances, proper handling procedures should be followed to minimize exposure risks.
In conclusion, [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Continued research into its properties and functionalities will undoubtedly unlock new opportunities for its use in both therapeutic and industrial settings.
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